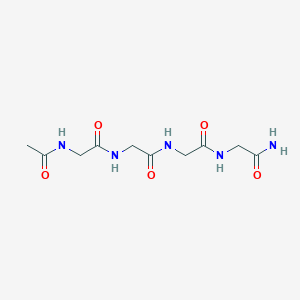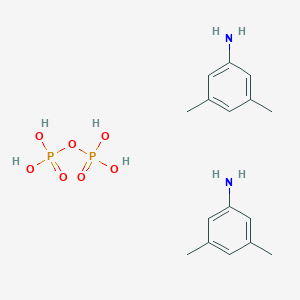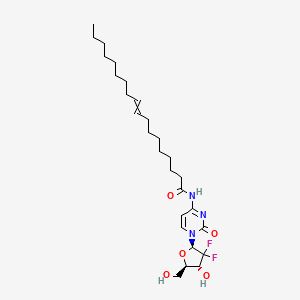
2'-Deoxy-2',2'-difluoro-N-octadec-9-enoylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine is a synthetic nucleoside analog This compound is characterized by the presence of fluorine atoms at the 2’ position of the deoxyribose sugar and an octadec-9-enoyl group attached to the cytidine base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine typically involves multiple steps, starting from a protected ribofuranose derivative. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2’ position of the ribofuranose sugar. This is often achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Glycosylation: Coupling of the fluorinated sugar with a protected cytidine base. This step usually requires a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: Removal of protecting groups to yield the final nucleoside analog.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Fine-tuning temperature, solvent, and catalyst concentrations to maximize yield.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a research reagent in molecular biology.
作用機序
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The presence of fluorine atoms can disrupt the activity of DNA and RNA polymerases, leading to chain termination.
Induce Mutations: The compound can cause mutations in the viral genome, rendering the virus non-infectious.
Trigger Apoptosis: In cancer cells, it can induce apoptosis by interfering with DNA replication and repair mechanisms.
類似化合物との比較
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine is unique due to its specific structural modifications. Similar compounds include:
2’-Deoxy-2’,2’-difluorocytidine: Known for its antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinonucleic acid (2’F-ANA): Used in gene silencing and antisense therapies.
Gemcitabine: A well-known chemotherapeutic agent used in the treatment of various cancers.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
特性
CAS番号 |
210829-32-6 |
|---|---|
分子式 |
C27H43F2N3O5 |
分子量 |
527.6 g/mol |
IUPAC名 |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]octadec-9-enamide |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)30-22-18-19-32(26(36)31-22)25-27(28,29)24(35)21(20-33)37-25/h9-10,18-19,21,24-25,33,35H,2-8,11-17,20H2,1H3,(H,30,31,34,36)/t21-,24-,25-/m1/s1 |
InChIキー |
JYJZIVPBAHOHBS-NQHRYMMQSA-N |
異性体SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


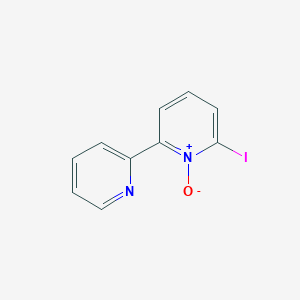
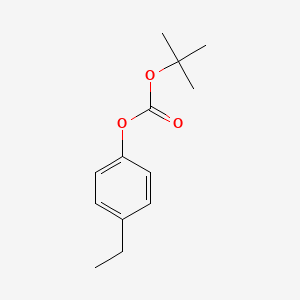
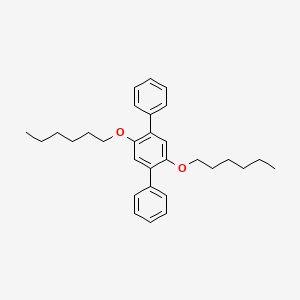
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
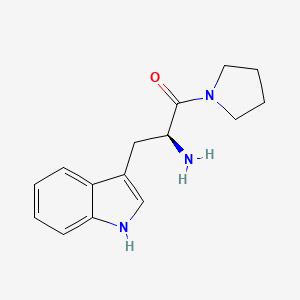
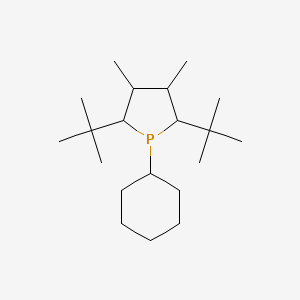

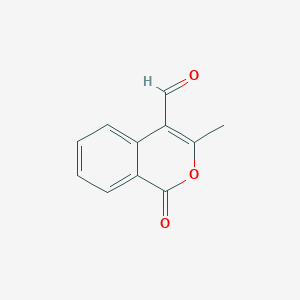
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
